molecular formula C15H20BFO2 B2640647 2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1338718-13-0

2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2640647
CAS No.: 1338718-13-0
M. Wt: 262.13
InChI Key: IYLLOGWYTRFRSF-UHFFFAOYSA-N
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Description

2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a cyclopropyl group and a fluorine atom attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-cyclopropyl-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired boronic ester is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of high-purity reagents and stringent control of reaction parameters ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like DMSO or DMF.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives or styrenes.

    Oxidation: 4-Cyclopropyl-2-fluorophenol.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Medicine: Investigated for its potential in developing new therapeutic agents, especially in oncology and neurology.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new carbon-carbon bond. The cyclopropyl and fluorine substituents can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-2-fluorophenylboronic acid
  • 4-Cyclopropyl-2-fluorophenylmethanol
  • 4-Cyclopropyl-2-fluoroaniline

Uniqueness

2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester with a cyclopropyl and fluorine-substituted phenyl ring. This structural arrangement imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions with high efficiency and selectivity sets it apart from other similar compounds.

Properties

IUPAC Name

2-(4-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11(9-13(12)17)10-5-6-10/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLLOGWYTRFRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338718-13-0
Record name 2-Fluoro-4-(cyclopropyl)phenylboronic acid pinacol ester
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